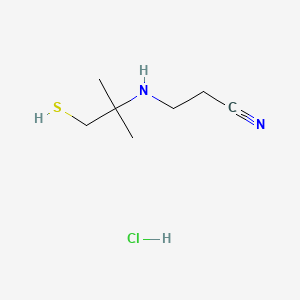![molecular formula C17H25N5O2 B13754595 1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione CAS No. 54945-23-2](/img/structure/B13754595.png)
1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione is a 17-membered piperazine-based macrocyclic ligand. This compound is notable for its unique structure, which imparts significant flexibility and a large macrocyclic cavity. It has been extensively studied for its coordination chemistry with various transition metals, leading to diverse applications in scientific research .
Preparation Methods
The synthesis of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione typically involves the use of a linear pump to resynthesize the compound in high yield. The preparation process includes the formation of complexes with transition metals such as manganese, iron, cobalt, and nickel. These complexes are characterized by various coordination geometries, including capped trigonal prismatic, trigonal prismatic, and square pyramidal geometries .
Chemical Reactions Analysis
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione undergoes several types of chemical reactions, including coordination with transition metals. Common reagents used in these reactions include perchlorates and acetonitrile. The major products formed from these reactions are metal complexes with varying coordination numbers and geometries. For example, the manganese complex exhibits a capped trigonal prismatic geometry, while the nickel complex shows a square pyramidal geometry .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to study the magnetic properties of transition metal complexes, including magnetic anisotropy and single-molecule magnet behavior. The compound’s ability to form stable complexes with various metals makes it a valuable tool for investigating the electronic and magnetic properties of these metals .
Mechanism of Action
The mechanism of action of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione involves its coordination with transition metals. The compound’s large macrocyclic cavity allows for the formation of stable metal complexes with varying coordination geometries. These complexes exhibit unique magnetic properties, such as large axial magnetic anisotropy, which are influenced by the coordination environment and the nature of the metal center .
Comparison with Similar Compounds
1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione can be compared with other piperazine-based macrocyclic ligands, such as 6,12-dioxo-1,5,13,17,22-pentaazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene. These compounds share similar structural features but differ in their coordination chemistry and magnetic properties. The unique flexibility and large macrocyclic cavity of 1,5,13,17,22-Pentaazatricyclo[15.2.2.17,11]docosa-7,9,11(22)triene-6,12-dione make it particularly suitable for forming complexes with varying coordination geometries and exhibiting significant magnetic anisotropy .
Properties
CAS No. |
54945-23-2 |
|---|---|
Molecular Formula |
C17H25N5O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,5,13,17,22-pentazatricyclo[15.2.2.17,11]docosa-7(22),8,10-triene-6,12-dione |
InChI |
InChI=1S/C17H25N5O2/c23-16-14-4-1-5-15(20-14)17(24)19-7-3-9-22-12-10-21(11-13-22)8-2-6-18-16/h1,4-5H,2-3,6-13H2,(H,18,23)(H,19,24) |
InChI Key |
PTLIDOZSZAHVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=NC(=CC=C2)C(=O)NCCCN3CCN(C1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)






![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)

